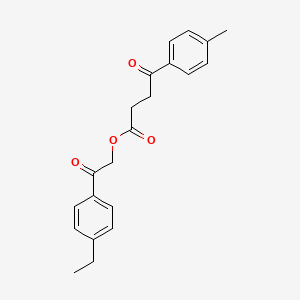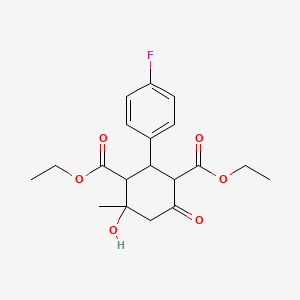
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as EPMO, is a chemical compound that has been a subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been studied for its potential applications in various fields, including medicine, material science, and organic synthesis. In medicine, 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In material science, 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been employed as a starting material for the synthesis of other compounds with desired properties.
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body that are involved in inflammation, pain, or tumor growth. 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate may also act as a prodrug, meaning that it is converted into an active form in the body that exerts its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been demonstrated to have anti-tumor activity in vitro and in vivo. However, the exact biochemical and physiological effects of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate on the body are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is that it can be synthesized in relatively high yield and purity using standard laboratory techniques. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is the development of more efficient and scalable synthesis methods for 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and related compounds. Another area of interest is the elucidation of the mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and the identification of its molecular targets in the body. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in animal models and human clinical trials. Finally, 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and related compounds may have potential applications in fields such as drug discovery, material science, and organic synthesis, which warrant further investigation.
Méthodes De Synthèse
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can be synthesized through the reaction of 4-ethylphenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then further reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The synthesis of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Propriétés
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-16-6-10-18(11-7-16)20(23)14-25-21(24)13-12-19(22)17-8-4-15(2)5-9-17/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFZPAHHZMWLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)

![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![methyl 4-({[2-(methylthio)phenyl]amino}methyl)benzoate](/img/structure/B4943622.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
![1-(2-methylbenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4943633.png)


![diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B4943665.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4943707.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4943725.png)